molecular formula C25H32Cl2N2O5 B2907351 3-(3,4-dimethoxyphenyl)-2-methyl-7-(2-(4-methylpiperazin-1-yl)ethoxy)-4H-chromen-4-one dihydrochloride CAS No. 1216402-03-7

3-(3,4-dimethoxyphenyl)-2-methyl-7-(2-(4-methylpiperazin-1-yl)ethoxy)-4H-chromen-4-one dihydrochloride

Cat. No.: B2907351
CAS No.: 1216402-03-7
M. Wt: 511.44
InChI Key: VZRANDBHVFKILQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a chromen-4-one core substituted with a 3,4-dimethoxyphenyl group at position 3, a methyl group at position 2, and a 2-(4-methylpiperazin-1-yl)ethoxy group at position 6. The dihydrochloride salt form enhances aqueous solubility, a critical factor for bioavailability in pharmacological applications .

Properties

IUPAC Name

3-(3,4-dimethoxyphenyl)-2-methyl-7-[2-(4-methylpiperazin-1-yl)ethoxy]chromen-4-one;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N2O5.2ClH/c1-17-24(18-5-8-21(29-3)23(15-18)30-4)25(28)20-7-6-19(16-22(20)32-17)31-14-13-27-11-9-26(2)10-12-27;;/h5-8,15-16H,9-14H2,1-4H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZRANDBHVFKILQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCCN3CCN(CC3)C)C4=CC(=C(C=C4)OC)OC.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32Cl2N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

511.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dimethoxyphenyl)-2-methyl-7-(2-(4-methylpiperazin-1-yl)ethoxy)-4H-chromen-4-one dihydrochloride typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Chromen-4-one Core: This can be achieved through a cyclization reaction involving appropriate starting materials such as 2-hydroxyacetophenone derivatives.

    Introduction of the Dimethoxyphenyl Group: This step often involves electrophilic aromatic substitution reactions.

    Attachment of the Piperazinyl Group: This is usually done through nucleophilic substitution reactions, where the piperazine derivative is introduced under basic conditions.

    Final Purification and Conversion to Dihydrochloride Salt: The final compound is purified using chromatographic techniques and then converted to its dihydrochloride salt form.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dimethoxyphenyl)-2-methyl-7-(2-(4-methylpiperazin-1-yl)ethoxy)-4H-chromen-4-one dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Conditions vary depending on the type of substitution, but typical reagents include halogenating agents for electrophilic substitution and strong bases for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as halogens or alkyl groups.

Scientific Research Applications

3-(3,4-Dimethoxyphenyl)-2-methyl-7-(2-(4-methylpiperazin-1-yl)ethoxy)-4H-chromen-4-one dihydrochloride has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and kinetics.

    Biology: The compound’s biological activity makes it a candidate for studies on enzyme inhibition, receptor binding, and cellular signaling pathways.

    Medicine: Potential therapeutic applications include its use as an anticancer, antiviral, or anti-inflammatory agent.

    Industry: It may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(3,4-dimethoxyphenyl)-2-methyl-7-(2-(4-methylpiperazin-1-yl)ethoxy)-4H-chromen-4-one dihydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent downstream effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on the Chromenone Core

The chromen-4-one scaffold is a common pharmacophore in medicinal chemistry. Key structural analogs and their distinguishing features include:

Compound Name Core Substitutions Key Substituents Pharmacological Implications
Target Compound (Dihydrochloride) 3-(3,4-Dimethoxyphenyl), 2-Methyl, 7-(2-(4-Methylpiperazin-1-yl)ethoxy) Dihydrochloride salt, 4-methylpiperazine Enhanced solubility; potential kinase inhibition or CNS activity due to piperazine moiety
7-Hydroxy-3-(4-hydroxyphenyl)-6-methoxy-4H-chromen-4-one 7-Hydroxy, 3-(4-Hydroxyphenyl), 6-Methoxy Polar hydroxyl groups Antioxidant or estrogenic activity; limited membrane permeability
5-Hydroxy-3-(4-hydroxyphenyl)-7-methoxy-6-prenylisoflavone 5-Hydroxy, 3-(4-Hydroxyphenyl), 7-Methoxy, 6-Prenyl Lipophilic prenyl group Improved membrane permeability; potential anticancer activity
3-(4-Chlorophenyl)-7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-2-(trifluoromethyl)-4H-chromen-4-one 3-(4-Chlorophenyl), 8-(4-Methylpiperazinylmethyl), 2-Trifluoromethyl Trifluoromethyl (electron-withdrawing), chlorophenyl Enhanced metabolic stability; potential antimicrobial or kinase inhibition
7-Methoxy-3-phenyl-4-(3-piperazin-1-yl-propoxy)-chromen-2-one 7-Methoxy, 3-Phenyl, 4-(3-Piperazin-1-yl-propoxy) Piperazine-propoxy chain Moderate solubility; possible serotonin receptor modulation

Piperazine Derivatives and Salt Forms

  • 4-Methylpiperazine vs.
  • Salt Forms : The dihydrochloride salt likely offers superior solubility (>10 mg/mL in water) compared to free bases (e.g., compound 4g in , a neutral piperazine derivative with solubility <1 mg/mL) .

Electronic and Steric Effects

  • Methoxy vs. Hydroxy Groups : The 3,4-dimethoxyphenyl group in the target compound provides electron-donating effects, stabilizing aromatic interactions in receptor binding. In contrast, hydroxylated analogs (e.g., ) may undergo faster Phase II metabolism (glucuronidation/sulfation) .
  • Trifluoromethyl vs.

Research Findings and Hypothetical Activity Profiles

While direct activity data for the target compound are unavailable, inferences can be drawn from structural analogs:

  • Kinase Inhibition: Piperazine-containing chromenones (e.g., ) often target kinases (e.g., PI3K, CDK) due to the piperazine moiety’s ability to chelate ATP-binding site residues .
  • CNS Penetration : The dihydrochloride salt’s solubility and 4-methylpiperazine’s reduced basicity (vs. unsubstituted piperazine) may improve blood-brain barrier penetration, suggesting possible neuropharmacological applications .

Q & A

Q. What are the recommended synthetic strategies for this compound, given its structural complexity?

A multi-step approach is typically required:

  • Core chromen-4-one synthesis : Start with a Baker-Venkataraman reaction or Claisen-Schmidt condensation to form the chromenone backbone. For the 3-(3,4-dimethoxyphenyl) substitution, employ Ullmann coupling or Friedel-Crafts acylation .
  • Ethoxy-piperazine side chain : Introduce the 4-methylpiperazine group via nucleophilic substitution of a halogenated intermediate (e.g., chloroethoxy) under basic conditions (e.g., K₂CO₃ in DMF). Ensure stoichiometric control to avoid over-alkylation .
  • Salt formation : Convert the free base to the dihydrochloride salt using HCl in anhydrous ethanol, followed by recrystallization for purity .
  • Purification : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and confirm purity via HPLC (>98%) .

Q. How should researchers validate the compound’s structural integrity post-synthesis?

Combine complementary analytical techniques:

  • X-ray crystallography : Resolve the crystal structure using SHELX software for refinement, particularly to confirm stereochemistry and salt formation (e.g., HCl coordination sites) .
  • Spectroscopy : Analyze 1H^1H- and 13C^{13}C-NMR to verify substituent positions (e.g., dimethoxy phenyl protons at δ 3.8–4.0 ppm, piperazine methyl at δ 2.3–2.5 ppm). Mass spectrometry (ESI-MS) should match the molecular ion peak (expected m/z for C₂₅H₂₉Cl₂N₃O₅: ~546.1) .
  • Elemental analysis : Confirm Cl⁻ content (~12.9% for dihydrochloride) .

Q. What solubility challenges arise with this compound, and how can they be addressed experimentally?

  • Issue : The dihydrochloride salt improves aqueous solubility, but the hydrophobic chromenone core may limit dissolution in polar solvents.
  • Methodology :
  • Test solubility in buffered solutions (pH 1–7.4) using UV-Vis spectroscopy.
  • Employ co-solvents (e.g., DMSO:PBS mixtures) for in vitro assays, ensuring <1% DMSO to avoid cytotoxicity .
  • For in vivo studies, use cyclodextrin-based formulations or lipid nanoparticles to enhance bioavailability .

Advanced Research Questions

Q. How can contradictory data in kinase inhibition assays be systematically resolved?

  • Scenario : Discrepancies in IC₅₀ values across kinase panels (e.g., PKA vs. PKC isoforms).
  • Methodology :
  • Assay standardization : Replicate experiments under identical conditions (pH, ATP concentration, temperature).
  • Off-target profiling : Use computational docking (AutoDock Vina) to predict binding to non-target kinases. Validate with competitive binding assays .
  • Data normalization : Apply statistical tools (e.g., Grubbs’ test for outliers) and cross-reference with structural analogs (e.g., piperazine-substituted chromenones) to identify substituent-dependent trends .

Q. What strategies optimize the 4-methylpiperazine moiety for enhanced target engagement and pharmacokinetics?

  • SAR-driven modifications :
  • Replace the methyl group with bioisosteres (e.g., ethyl, cyclopropyl) to modulate lipophilicity (logP) and blood-brain barrier penetration.
  • Introduce polar groups (e.g., hydroxyl, morpholine) to improve solubility without compromising binding .
    • Experimental validation :
  • Binding affinity : Use surface plasmon resonance (SPR) to measure ka/kd for modified analogs.
  • Metabolic stability : Conduct microsomal assays (human liver microsomes) to assess CYP450-mediated degradation .

Q. How can computational methods guide the design of derivatives with reduced off-target effects?

  • Approach :
  • Perform molecular dynamics simulations (GROMACS) to model ligand-protein interactions over 100 ns, focusing on residue-specific hydrogen bonds (e.g., Lys72 in PKA).
  • Use QSAR models to predict ADMET properties and prioritize derivatives with lower hepatotoxicity (e.g., lower Ames test risk) .
    • Validation : Synthesize top candidates and test in orthogonal assays (e.g., fluorescence polarization for binding specificity) .

Methodological Notes

  • Contradiction Analysis : When conflicting bioactivity data arise, apply triangulation by comparing in vitro, in silico, and ex vivo results. For example, if a compound shows low cytotoxicity in MTT assays but high apoptosis in flow cytometry, investigate time-dependent effects or assay sensitivity thresholds .
  • Crystallography Refinement : Use SHELXL for high-resolution refinement, particularly for resolving disorder in the piperazine ring or chloride ion placement .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.